molecular formula C3H3NO2S B3050068 2-Thio-2,4-oxazolidinedione CAS No. 2346-24-9

2-Thio-2,4-oxazolidinedione

Cat. No. B3050068
CAS RN: 2346-24-9
M. Wt: 117.13 g/mol
InChI Key: GCSVNNODDIEGEX-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : 2-Thio-2,4-oxazolidinedione melts at approximately 120°C (decomposition) .

Scientific Research Applications

1. Antidiabetic Activities

2-Thio-2,4-oxazolidinedione derivatives have shown significant potential in antidiabetic activities. A study highlighted novel 5-substituted derivatives of 2,4-thiazolidinediones and 2,4-oxazolidinediones, demonstrating potent glucose- and lipid-lowering activities in obese and diabetic animal models. These compounds exhibited superior antidiabetic activities, suggesting their effectiveness in managing diabetes-related conditions (Momose et al., 2002).

2. Impact on Insulin Receptor Substrate

Another study investigated oxazolidinediones' ability to influence insulin receptor substrate-1 (IRS-1) in the presence of dexamethasone. The selected oxazolidinedione CP-92,768-2 showed significant protection of IRS-1 from dexamethasone-induced down-regulation in adipocytes, indicating a potential role in enhancing insulin responsiveness (Turnbow et al., 1995).

3. Anticonvulsant Properties

2-Thio-2,4-oxazolidinedione and its derivatives have been evaluated for anticonvulsant activities. Studies demonstrate their efficacy in controlling seizures, indicating their potential as anticonvulsant agents. For instance, compounds like trimethadione and its derivatives were shown to have significant antagonistic action against convulsions induced by drugs and electrical shock (Diwan et al., 2005), (Everett & Richards, 1944).

4. Improvement in Glucose Tolerance

Studies have shown that 2-Thio-2,4-oxazolidinedione derivatives improve glucose tolerance in rats. These compounds were unique in not causing hypoglycemia below normal fasting glycemia levels, indicating their potential in diabetes management without the risk of hypoglycemia (Schnur & Morville, 1986).

5. Antitumor and Antiviral Agents

The potential of 2-Thio-2,4-oxazolidinedione derivatives as antitumor and antiviral agents has been explored. Chiral 2-thio(oxo)-1,3,2-oxazaphospholidines, synthesized via reactions with L-methionol, showed promise as novel agents with high activity and low toxicity, indicating their potential in cancer and viral therapy research (Liu, Chen, & Huang, 2005).

6. Aldose Reductase Inhibitors

Spiro oxazolidinediones derived from aralkyl ketones were potent aldose reductase inhibitors both in vitro and in vivo. Their synthesis and biological activity indicated potential use in managing complications related to diabetes (Schnur, Sarges, & Peterson, 1982).

Future Directions

: Sigma-Aldrich: 2,5-Oxazolidinedione

properties

IUPAC Name

2-sulfanylidene-1,3-oxazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO2S/c5-2-1-6-3(7)4-2/h1H2,(H,4,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSVNNODDIEGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=S)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391955
Record name 2-Thio-2,4-oxazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thio-2,4-oxazolidinedione

CAS RN

2346-24-9
Record name 2-Thio-2,4-oxazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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